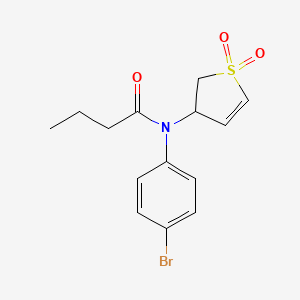
SCHEMBL22260367
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a phenyl group and a methylamino group
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and phenylmagnesium bromide.
Grignard Reaction: Cyclopentanone reacts with phenylmagnesium bromide to form 1-phenylcyclopentanol.
Amination: The hydroxyl group of 1-phenylcyclopentanol is converted to a leaving group, followed by nucleophilic substitution with methylamine to yield (1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Wirkmechanismus
The mechanism by which (1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-Methylamino-1-phenylpropan-1-ol: This compound has a similar structure but differs in the configuration and the presence of a propan-1-ol group.
(1S,2R)-1,3-Diphenyl-2-(methylamino)-1-propanol: This compound has an additional phenyl group, making it structurally similar but functionally different.
Uniqueness
(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and a methylamino group on the cyclopentane ring. This unique structure contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-11-8-5-9-12(11,14)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKOSLDGGJIJRL-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@@]1(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol](/img/structure/B2463039.png)
![6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2463040.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2463041.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2463044.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2463045.png)
![4-amino-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2463046.png)


![4-(dimethylsulfamoyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2463050.png)





